![molecular formula C19H19ClN2O4S B2516585 N-(3-chloro-4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898423-47-7](/img/structure/B2516585.png)

N-(3-chloro-4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

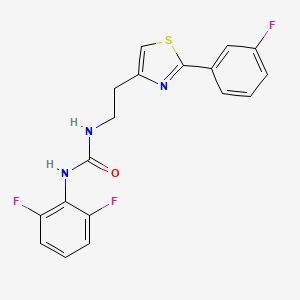

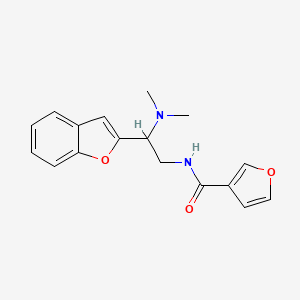

The compound "N-(3-chloro-4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide" is a quinoxaline derivative, which is a class of compounds known for their diverse biological activities. The presence of the sulfonamide group is particularly significant as sulfonamides are known for their antibacterial properties. The compound's structure suggests potential for interaction with various biological targets.

Synthesis Analysis

The synthesis of quinoxaline derivatives typically involves the reaction of o-phenylene diamine with substituted acetophenones. In a green synthesis approach, 2-(4-methoxyphenyl)-quinoxaline was synthesized and then chlorosulfonated to yield a sulfonyl chloride intermediate. This intermediate could then react with aromatic amines to form various quinoxaline sulfonamides under solvent-free conditions, resulting in excellent yields and easy work-up . Another method involves the coupling of chloro-methoxyaniline with aryl sulfonyl chlorides in a basic aqueous medium, followed by substitution reactions to introduce different groups . These methods provide a basis for the synthesis of the compound , although the exact synthesis details for this specific compound are not provided in the data.

Molecular Structure Analysis

The molecular structure of quinoxaline sulfonamides is characterized by the presence of a quinoxaline core, a sulfonamide group, and various substituents that can significantly alter the compound's properties and biological activity. The structure elucidation is typically confirmed through spectral data such as IR spectra, which can also reveal the existence of different tautomeric forms in the solid state .

Chemical Reactions Analysis

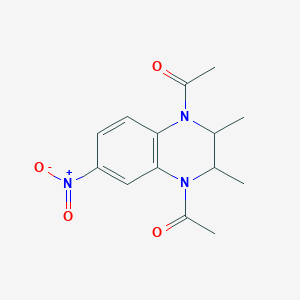

Quinoxaline sulfonamides can undergo various chemical reactions, including alkylation, which leads to N-methyl derivatives. Nucleophilic substitution of the halogen with O- and N-nucleophiles is also possible, and the use of bifunctional nucleophiles can lead to the formation of condensed quinoxalines . These reactions are crucial for the modification and optimization of the compound's biological activity.

Physical and Chemical Properties Analysis

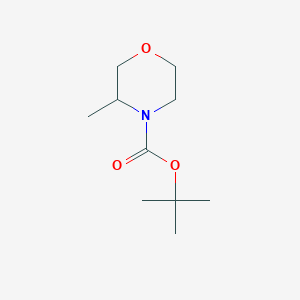

The physical and chemical properties of quinoxaline sulfonamides are influenced by their molecular structure. The introduction of different substituents can alter properties such as solubility, stability, and reactivity. The antibacterial activity of these compounds is a key chemical property, with some derivatives showing moderate to good activity against bacterial strains such as Staphylococcus spp. and Escherichia coli . The presence of certain substituents, such as ethyl and tert-butyl groups, can enhance this activity . Additionally, the electrochemical synthesis of sulfonamide derivatives provides insights into the redox properties and potential for the formation of mono- and disulfone derivatives .

Wissenschaftliche Forschungsanwendungen

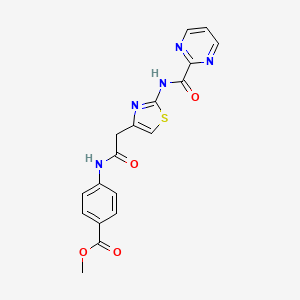

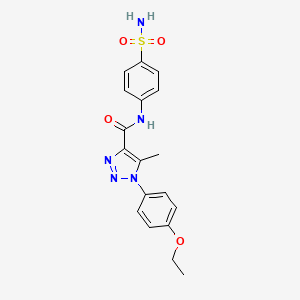

Antibacterial Activity

Research indicates that quinoline derivatives, synthesized through green chemistry approaches, exhibit significant antibacterial activities against various bacterial strains. For instance, a study on novel quinoxaline sulfonamides demonstrated their efficacy against Staphylococcus spp. and Escherichia coli, showcasing the potential of such compounds in addressing bacterial infections (Alavi et al., 2017).

Anticancer Activity

Several sulfonamide derivatives have been synthesized and evaluated for their anticancer activities. Compounds with various moieties, including benzamide and thiophene, have shown cytotoxic activities against human breast cancer cell lines, indicating their potential as novel therapeutic agents in cancer treatment. For example, a study found that certain thiophene derivatives exhibited higher cytotoxic activities than doxorubicin, a standard chemotherapy drug (Ghorab et al., 2014).

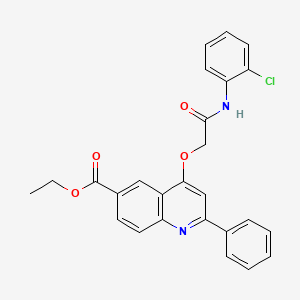

Antimalarial Agents

The synthesis of N-(7-chloroquinolinyl-4-aminoalkyl)arylsulfonamides and their evaluation against Plasmodium falciparum strains highlighted the antimalarial potential of these compounds. Their mode of action, involving hemozoin formation inhibition, provides a promising avenue for the development of new antimalarial therapies (Verma et al., 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O4S/c1-26-17-6-5-14(11-16(17)20)21-27(24,25)15-9-12-3-2-8-22-18(23)7-4-13(10-15)19(12)22/h5-6,9-11,21H,2-4,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZJJHZCVNXTGKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2516505.png)

![Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride](/img/structure/B2516508.png)

![(3E)-1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one](/img/structure/B2516511.png)

![1-chloro-N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]isoquinoline-3-carboxamide](/img/structure/B2516518.png)

![(1-Amino-5-(furan-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2516519.png)